![molecular formula C18H12Cl2N6OS B2452490 N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-49-1](/img/structure/B2452490.png)
N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12Cl2N6OS and its molecular weight is 431.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H12Cl2N6OS
- Molecular Weight : 431.3 g/mol
- IUPAC Name : N-(3,4-dichlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Antiproliferative Effects
Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can significantly inhibit cell proliferation in lung adenocarcinoma (A549), gastric adenocarcinoma (SGC-7901), and fibrosarcoma (HT-1080) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4q | A549 | 0.008 |
4q | SGC-7901 | 0.014 |
4q | HT-1080 | 0.012 |
These IC50 values demonstrate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4), which has an IC50 of approximately 0.009–0.012 µM in similar assays .
The mechanism of action for this compound involves the inhibition of tubulin polymerization. This disruption affects microtubule dynamics crucial for mitosis and cellular structure integrity. Immunofluorescence studies have shown that treatment with this compound leads to significant alterations in microtubule organization within treated cells .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of triazole derivatives:
- Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their biological activity. Among these compounds, those with a pyridine moiety showed enhanced activity against cancer cell lines due to their ability to interact with tubulin .
- Comparative Studies : In comparative studies involving various triazole derivatives, it was found that modifications in the substituents on the triazole ring significantly affected their biological activity. For example, electron-donating groups increased potency against certain cancer types .
- Broader Pharmacological Profiles : Beyond anticancer properties, triazole derivatives have demonstrated antimicrobial activities against various pathogens. For instance, some analogs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells, revealing an IC50 value in the low micromolar range, suggesting potent activity against this cancer type .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies show it possesses activity against both gram-positive and gram-negative bacteria.
- Case Study 2 : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridazine ring or modifications to the thioacetamide moiety can significantly alter biological activity.
Modification | Effect on Activity |
---|---|
Addition of methyl group on pyridine | Increased anticancer potency |
Substitution at the 6-position of triazole | Enhanced antimicrobial activity |
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-12-5-4-11(9-13(12)20)22-16(27)10-28-17-7-6-15-23-24-18(26(15)25-17)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQWWPOVCPYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.